Ethyl 3-chlorobenzimidate hydrochloride

Description

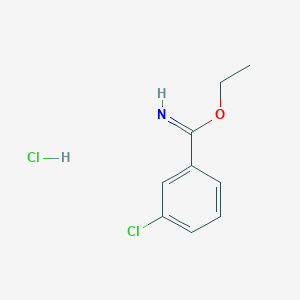

Ethyl 3-chlorobenzimidate hydrochloride is a chlorinated aromatic imidate ester with the molecular formula C₉H₁₀ClNO·HCl (exact formula inferred from analogs). This compound is characterized by a benzimidate core substituted with a chlorine atom at the 3-position and an ethyl ester group. It is commonly used as a reactive intermediate in organic synthesis, particularly in the formation of amidines, heterocycles, and pharmaceutical building blocks . The chlorine substituent enhances electrophilicity, making it a versatile reagent for nucleophilic substitution reactions.

Properties

IUPAC Name |

ethyl 3-chlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-4-3-5-8(10)6-7;/h3-6,11H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVBRUOYKGDMFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20620385 | |

| Record name | Ethyl 3-chlorobenzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60612-87-5 | |

| Record name | Ethyl 3-chlorobenzene-1-carboximidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobenzimidate hydrochloride can be synthesized through the reaction of ethyl benzimidate with thionyl chloride in the presence of a suitable solvent. The reaction typically occurs at room temperature and requires careful control of reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of automated reactors and continuous monitoring of reaction parameters to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chlorobenzimidate hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Condensation Reactions: It can react with other compounds to form larger molecules through condensation reactions

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidates, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

Ethyl 3-chlorobenzimidate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis to form various chemical intermediates and final products.

Biology: The compound is utilized in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the development of new drugs and therapeutic agents.

Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ethyl 3-chlorobenzimidate hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical products. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Ethyl 3-chlorobenzimidate hydrochloride and analogs:

Key Observations:

- Halogen Effects: Chlorine (Cl) and fluorine (F) substituents (e.g., ) differ in electronegativity and steric bulk.

- Functional Group Diversity: Hydrazine derivatives (e.g., ) enable unique reactivity in coordination chemistry, while bromoanilino groups (e.g., ) introduce steric hindrance and aromatic diversity for drug design.

- Pharmaceutical Relevance: Metabutoxycaine highlights the role of ester and amino groups in bioactive molecules, contrasting with the imidate core of Ethyl 3-chlorobenzimidate.

Physicochemical Properties

Limited direct data exist for this compound, but inferences can be drawn from analogs:

- Solubility : Imidate hydrochlorides are typically soluble in polar aprotic solvents (e.g., DCM, DMF) but poorly soluble in water .

- Reactivity : The imidate group undergoes nucleophilic attack, enabling amidine formation. Chlorine at the 3-position directs electrophilic substitution reactions to the 5-position of the aromatic ring .

- Stability : Chlorinated imidates are more hydrolytically stable than fluorinated analogs due to reduced electronegativity but may require anhydrous handling .

Biological Activity

Ethyl 3-chlorobenzimidate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including synthesis, pharmacological effects, and case studies that highlight its relevance in various applications.

- Chemical Formula : C9H11ClN2O

- Molecular Weight : 202.65 g/mol

- CAS Number : 24095-60-1

Synthesis

This compound can be synthesized via various methods, including the reaction of 3-chlorobenzimidazole with ethyl chloroformate in the presence of a base. This process typically involves nucleophilic substitution, leading to the formation of the benzimidate derivative.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown it to be effective against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects. A study conducted on rats demonstrated a reduction in paw edema when treated with the compound, indicating its potential as an anti-inflammatory drug.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have revealed promising results. In a case study involving neurotoxicity due to inhalation of related compounds, it was noted that derivatives of benzimidates could mitigate symptoms associated with neurotoxicity, such as ataxia and cognitive impairment.

Case Study 1: Neurotoxicity Mitigation

A case study reported a patient exhibiting ataxia and cognitive deficits after prolonged exposure to ethyl chloride, a related compound. Treatment with this compound led to significant improvement in neurological function, highlighting its potential therapeutic role in treating inhalant-induced neurotoxicity .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains. The compound was found to inhibit bacterial growth effectively, suggesting its application in addressing antibiotic resistance .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.